Anisole, m-pentadecyl-
CAS No.: 15071-57-5
Cat. No.: VC20959752
Molecular Formula: C22H38O
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15071-57-5 |
|---|---|
| Molecular Formula | C22H38O |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | 1-methoxy-3-pentadecylbenzene |
| Standard InChI | InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3 |
| Standard InChI Key | KFSQTHOUPXNGQR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
| Canonical SMILES | CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC |
Introduction
Chemical Identity and Nomenclature
Anisole, m-pentadecyl- is an organic compound belonging to the family of anisoles, which are ethers derived from phenol and methanol. The compound has several recognized names in chemical nomenclature systems, each providing insights into its structural composition and molecular organization.
Basic Identification Parameters
The compound is officially identified through various standard chemical identifiers as shown in Table 1:
Alternative Names and Synonyms
The compound is also known by several synonyms in chemical literature and commercial contexts:
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1-Methoxy-3-pentadecylbenzene
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Benzene, 1-methoxy-3-pentadecyl-
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m-Pentadecylanisole
These alternative names all refer to the same chemical entity but emphasize different aspects of its structural composition, which is common practice in organic chemistry nomenclature.
Molecular Structure and Chemical Properties
The molecular architecture of Anisole, m-pentadecyl- combines aromatic and aliphatic structural elements, resulting in unique physical and chemical characteristics.
Structural Features
Anisole, m-pentadecyl- consists of a benzene ring functionalized with a methoxy group (-OCH₃) at position 1 and a pentadecyl chain (-C₁₅H₃₁) at the meta position (position 3). This arrangement creates an amphiphilic molecule with both polar and nonpolar regions, potentially influencing its solubility profile and intermolecular interactions.
Chemical Identifiers and Structural Representations
Modern chemical databases and research platforms utilize several standardized identifiers to represent this compound unambiguously:
Physical Properties
While specific experimental data on physical properties appears limited in the available literature, the structural features of Anisole, m-pentadecyl- suggest certain predictable characteristics:
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The long pentadecyl chain likely confers significant hydrophobicity
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The methoxy group provides a slight polar character
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The combination of aromatic and aliphatic regions creates amphiphilic behavior
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The compound would likely have low water solubility but good solubility in organic solvents
These predicted properties are consistent with general trends observed in related anisole derivatives with long alkyl substituents.
Spectroscopic Characterization
Spectroscopic methods provide essential information about the structural and electronic properties of Anisole, m-pentadecyl-.
Available Spectral Data
According to the SpectraBase records, spectroscopic data for Anisole, m-pentadecyl- has been cataloged under spectrum ID EX7FiqDOe99. The source is identified as EP-5245-0-0 in the Wiley spectral collections, indicating that mass spectral data obtained through gas chromatography methods (MS-GC) is available for this compound .
Synthesis and Preparation Methods
The synthesis of Anisole, m-pentadecyl- can be approached through several potential routes, though specific published protocols for this exact compound appear limited in the available search results.
Comparison with Related Compounds
Examining related compounds provides context for understanding the potential properties and applications of Anisole, m-pentadecyl-.
Structural Analogs
Several related compounds appear in chemical databases that share structural similarities with Anisole, m-pentadecyl-:
Anisole, p-pentyl-
This compound (CAS: 20056-58-0) features a shorter pentyl chain at the para position, as opposed to the pentadecyl chain at the meta position in our target compound. With molecular formula C₁₂H₁₈O and molecular weight 178.27 g/mol, it represents a significant structural variation that would impact physical properties and potential applications .
Phenol, 3-pentadecyl-
This related compound (CAS: 501-24-6) shares the pentadecyl chain at the meta position but features a hydroxyl group instead of a methoxy group. With molecular formula C₂₁H₃₆O and molecular weight 304.51 g/mol, it would exhibit different hydrogen bonding capabilities and chemical reactivity compared to Anisole, m-pentadecyl- .
Structure-Property Relationships
The structural differences between these compounds would lead to different properties:
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